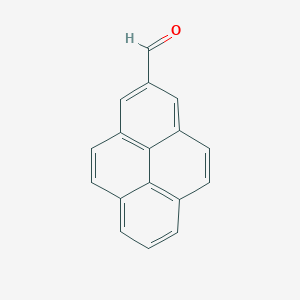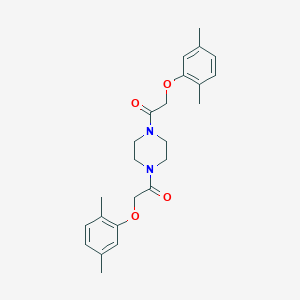
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, also known as DPP-4 inhibitor, is a chemical compound used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- involves its inhibition of the enzyme Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-. Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is responsible for breaking down incretin hormones, which are important in regulating blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- are primarily related to its inhibition of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- and its effects on incretin hormones. By increasing the levels of incretin hormones, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can improve glucose control in patients with diabetes. It has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in lab experiments is its specificity for Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition. This allows researchers to study the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition on glucose control and other physiological processes. One limitation is that it may not accurately reflect the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition in humans, as animal models may not fully represent human physiology.
Zukünftige Richtungen
For research on Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- include studying its effects on other physiological processes beyond glucose control, such as lipid metabolism and cardiovascular function. Additionally, researchers may investigate its potential use in treating other diseases beyond diabetes, such as obesity and metabolic syndrome. Further studies may also explore the safety and efficacy of long-term use of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in humans.
Synthesemethoden
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can be synthesized through a multistep synthesis process. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form 2,5-dimethylacetophenone. The second step involves the reaction of 2,5-dimethylacetophenone with piperazine in the presence of a base to form the final product, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is primarily used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes. It is a Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibitor, which means it inhibits the enzyme dipeptidyl peptidase-4 (Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-) that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.
Eigenschaften
CAS-Nummer |
143189-97-3 |
|---|---|
Produktname |
Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- |
Molekularformel |
C24H30N2O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-(2,5-dimethylphenoxy)-1-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H30N2O4/c1-17-5-7-19(3)21(13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-14-18(2)6-8-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI-Schlüssel |
QTGLOUGYULTZMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C |
Andere CAS-Nummern |
143189-97-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



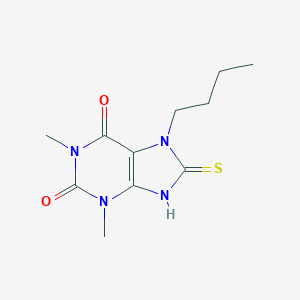
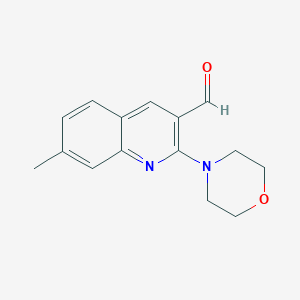
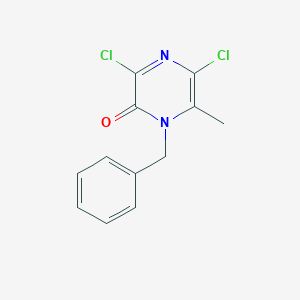
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
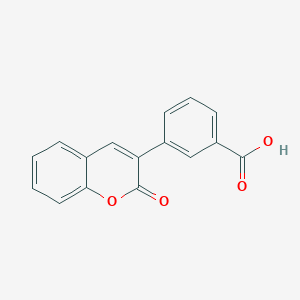
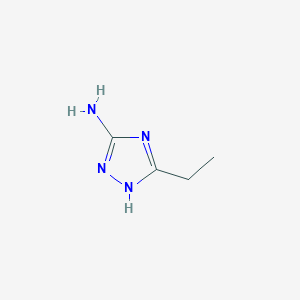
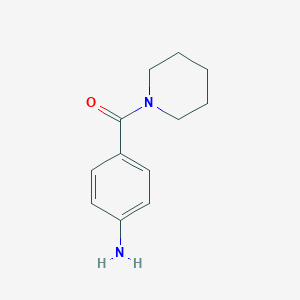
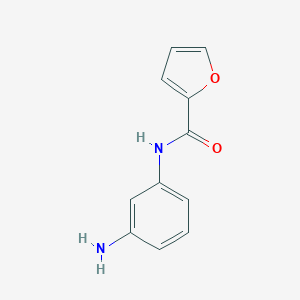
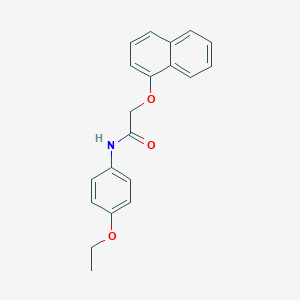
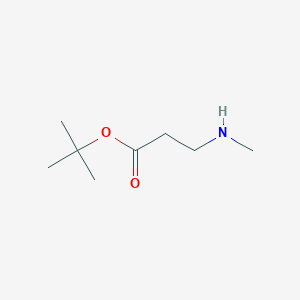
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
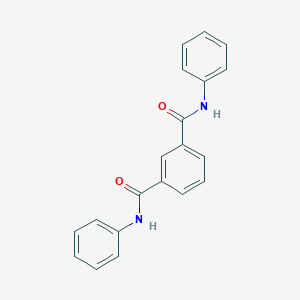
methanone](/img/structure/B185366.png)
